molecular formula C19H17NO4 B2438718 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid CAS No. 1189357-49-0

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid

Cat. No. B2438718
CAS RN: 1189357-49-0
M. Wt: 323.348
InChI Key: HYYMVIMUHHNZEV-BJMVGYQFSA-N
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Description

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid, commonly known as Fmoc-Butenyl-OH, is a chemical compound widely used in scientific research for its unique properties. This compound is a derivative of the amino acid cysteine, and it is commonly used in the synthesis of peptides and proteins.

Scientific Research Applications

Metabolic Pathways and Biochemical Implications

The research indicates various metabolic pathways and biochemical implications of compounds structurally related or relevant to 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid. Some insights include:

  • Antispasmodic Drug Metabolism and Immunoassay Interference : Mebeverine, an antispasmodic drug structurally related to amphetamine derivatives, undergoes metabolism involving the cleavage of ester bonds, leading to the formation of specific metabolites. These metabolites can interfere with immunoassays for amphetamine, illustrating the complexities of drug metabolism and the potential for cross-reactivity in diagnostic tests (Kraemer et al., 2001).

  • Metabolic Disorders and Urinary Excretion : The discovery of specific metabolites such as cis- and trans-4-hydroxycyclohexylacetic acid in the urine of individuals with metabolic disorders sheds light on alternative metabolic pathways and the potential diagnostic markers for these conditions (Niederwieser et al., 1978).

  • Neurotransmitter Metabolism in Neurological Disorders : The study of cerebrospinal fluid in patients with Rett syndrome reveals normal concentrations of central neurotransmitter metabolites, indicating that the biochemical basis of the disorder may not involve these specific neurotransmitter pathways (Perry et al., 1988).

Pharmacokinetics and Drug Metabolism

Understanding the metabolism and disposition of drugs is crucial in pharmacology and toxicology:

  • GABA Receptor Agonist Metabolism : Research on the metabolism and disposition of a specific γ-aminobutyric acid type A receptor partial agonist provides insights into the oxidative biotransformation pathways and the role of enzymes like monoamine oxidase-B in drug metabolism (Shaffer et al., 2008).

  • Organic Acid Analysis in Metabolic Screening : The identification of abnormal metabolites in urine screening emphasizes the importance of detailed metabolic analysis in diagnosing inborn errors of metabolism (Spaapen et al., 1987).

properties

IUPAC Name

(E)-4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-18(22)10-5-11-20-19(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17H,11-12H2,(H,20,23)(H,21,22)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYMVIMUHHNZEV-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid

CAS RN

1189357-49-0
Record name (2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid
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